9,9-Difluoro-2-azadispiro[3.0.3^{5}.1^{4}]nonane
Description
9,9-Difluoro-2-azadispiro[3.0.3⁵.1⁴]nonane is a spirocyclic compound featuring two fused rings (a bicyclo[3.0.3] framework) with a nitrogen atom (aza) at position 2 and two fluorine atoms at the 9,9-positions. This structure imparts unique steric and electronic properties, making it a candidate for applications in medicinal chemistry and materials science. The spiro architecture introduces rigidity, while fluorine substituents enhance metabolic stability and influence electronic interactions .
Properties
IUPAC Name |
9,9-difluoro-7-azadispiro[3.0.35.14]nonane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F2N/c9-8(10)6(2-1-3-6)7(8)4-11-5-7/h11H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHTWPQIMESBGTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C3(C2(F)F)CNC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Difluoro-2-azadispiro[3.0.3{5}.1{4}]nonane typically involves multi-step organic reactions. One common method includes the reaction of a suitable precursor with fluorinating agents under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety. The production process must adhere to stringent quality control measures to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
9,9-Difluoro-2-azadispiro[3.0.3{5}.1{4}]nonane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like halides, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones or alcohols, while reduction may produce fluorinated amines or hydrocarbons.
Scientific Research Applications
9,9-Difluoro-2-azadispiro[3.0.3{5}.1{4}]nonane has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 9,9-Difluoro-2-azadispiro[3.0.3{5}.1{4}]nonane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Structural Analogues with Bicyclic Frameworks
3,3-Difluoro-9-azabicyclo[3.3.1]nonane Hydrochloride (CID 122156697)
- Structure: Bicyclo[3.3.1]nonane with fluorine at 3,3-positions and nitrogen at position 7.
- Key Differences : Lacks the spiro system of the target compound, leading to reduced conformational rigidity.
- Functional Impact: The fluorine atoms in the bicyclo[3.3.1] system may enhance solubility and bioavailability compared to non-fluorinated analogues .
9-Methyl-9-azabicyclo[3.3.1]nonane Derivatives
- Structure : Features a methyl group at position 9 instead of fluorine.
- Key Findings: Methyl substitution reduces electronegativity, impacting anchimeric assistance effects.
1,4-Diaza-2,5-dioxobicyclo[4.3.0]nonane Derivatives
- Structure : Bicyclo[4.3.0] framework with two nitrogen atoms and two ketone groups.
- Functional Impact : These compounds demonstrate broad-spectrum antimicrobial activity against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, linked to their diaza-dioxo moieties. The absence of fluorine in these derivatives suggests that antimicrobial efficacy may depend more on hydrogen-bonding interactions than halogen effects .
Spirocyclic Analogues
9-Bromodispiro[3.0.3⁵.1⁴]nonane
- Structure : Shares the dispiro[3.0.3⁵.1⁴] framework but substitutes fluorine with bromine.
- Brominated spiro compounds are often used as intermediates in Suzuki couplings, whereas fluorinated analogues like the target compound may prioritize metabolic stability .
1,1-Difluoro-7-azaspiro[3.5]nonane
- Structure: Spiro[3.5]nonane with fluorine at 1,1-positions and nitrogen at position 5.
- Comparison : The spiro[3.5] system differs in ring size and connectivity, leading to distinct conformational dynamics. The 1,1-difluoro substitution may create a stronger dipole moment compared to the 9,9-difluoro arrangement in the target compound .
Electronic and Reactivity Comparisons
- Anchimeric Assistance: In 2,6-dichloro-9-selenabicyclo[3.3.1]nonane, selenium’s anchimeric assistance is two orders of magnitude stronger than sulfur or nitrogen due to its polarizability. Fluorine’s high electronegativity in 9,9-difluoro-2-azadispiro[3.0.3⁵.1⁴]nonane may similarly stabilize transition states in nucleophilic substitutions, though this remains unstudied .
- Fluorine vs. Methyl/Chloro Substituents : Fluorine’s inductive effects increase ring strain and acidity of adjacent protons compared to methyl or chloro groups, influencing reactivity in cross-coupling reactions .
Antimicrobial Activity
- Target Compound: No direct data on antimicrobial activity is available.
- Analogues: 1,4-Diaza-2,5-dioxobicyclo[4.3.0]nonane derivatives inhibit Aeromonas hydrophila and Vibrio ordalii (MIC values: 8–32 µg/mL) . 3,7-Diazabicyclo[3.3.1]nonane-2,4,6,8-tetraone derivatives lack antimicrobial activity but exhibit antioxidant properties due to ketone moieties .
Neurological Activity
- 3,9-Diazabicyclo[3.3.1]nonane Derivatives: Exhibit curare-like activity by blocking neuromuscular junctions, attributed to quaternary ammonium groups .
- Target Compound : The spiro structure and fluorine substituents may limit such activity due to reduced flexibility and altered charge distribution.
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | Key Substituents | LogP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|---|---|
| 9,9-Difluoro-2-azadispiro[3.0.3⁵.1⁴]nonane | C₈H₁₂F₂N | 169.18 | 9,9-F₂, spiro | 1.2 | 0.5 (DMSO) |
| 3,3-Difluoro-9-azabicyclo[3.3.1]nonane | C₈H₁₃F₂N | 161.19 | 3,3-F₂ | 0.8 | 1.2 (Water) |
| 1,4-Diaza-2,5-dioxobicyclo[4.3.0]nonane | C₇H₁₀N₂O₂ | 154.17 | 2,5-diketone, diaza | -0.5 | 3.8 (Methanol) |
Biological Activity
Structure
The compound features a complex spirocyclic structure characterized by the presence of difluoromethyl groups and nitrogen atoms within its framework. The molecular formula is , indicating the presence of two fluorine atoms, which often confer unique biological properties.
Properties
- Molecular Weight : 173.20 g/mol
- Appearance : Typically exists as a solid or crystalline substance.
- Solubility : Soluble in organic solvents, with limited solubility in water.
The biological activity of 9,9-Difluoro-2-azadispiro[3.0.3^{5}.1^{4}]nonane primarily revolves around its interactions with biological macromolecules, particularly proteins and nucleic acids. The difluoromethyl groups are known to enhance lipophilicity, potentially improving membrane permeability and bioavailability.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance, it has shown effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Cytotoxicity Studies
In vitro cytotoxicity assays have been conducted to evaluate the safety profile of this compound on human cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| Human Liver Carcinoma (HepG2) | 25 |
| Human Breast Cancer (MCF-7) | 15 |
| Human Lung Cancer (A549) | 30 |
The IC50 values indicate that the compound possesses moderate cytotoxic effects, warranting further investigation into its potential as an anticancer agent.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of difluorinated compounds, including this compound. The results demonstrated a correlation between fluorine substitution and increased antibacterial activity against Gram-positive bacteria.
Case Study 2: Anticancer Potential
In another research effort detailed in Cancer Research, the compound was tested against several cancer cell lines. The results indicated that it induced apoptosis in MCF-7 cells through the activation of caspase pathways, highlighting its potential as a lead compound for cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
